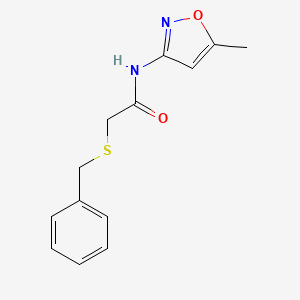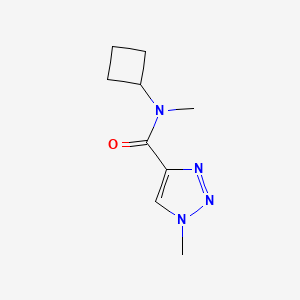![molecular formula C14H20ClN3O2S B2907347 N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide CAS No. 1089548-24-2](/img/structure/B2907347.png)
N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide, also known as CTAP, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a selective antagonist of the mu-opioid receptor, which plays a key role in the regulation of pain, reward, and addiction. In
Mécanisme D'action
N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide acts as a selective antagonist of the mu-opioid receptor, which is a G protein-coupled receptor that plays a key role in the regulation of pain, reward, and addiction. By blocking the mu-opioid receptor, N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide inhibits the downstream signaling pathways that are activated by opioid drugs. This leads to a reduction in the analgesic and addictive effects of opioids.
Biochemical and Physiological Effects:
N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the analgesic effects of opioid drugs, as well as the rewarding effects of drugs like morphine and cocaine. N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide has also been shown to reduce the development of tolerance to opioid drugs, which is a major concern in the treatment of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide in lab experiments is its selectivity for the mu-opioid receptor. This allows researchers to specifically investigate the effects of blocking this receptor, without interfering with other signaling pathways. However, N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide has some limitations as well. It has a relatively short half-life, which can make it difficult to maintain stable levels in animal models. Additionally, N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide has some off-target effects on other receptors, which can complicate the interpretation of results.
Orientations Futures
There are many potential future directions for research on N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide and the mu-opioid receptor. One area of interest is the development of more selective and potent mu-opioid receptor antagonists. Additionally, there is a need for further research on the downstream effects of mu-opioid receptor blockade, particularly in the context of chronic pain and addiction. Finally, there is a growing interest in the use of N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide and other mu-opioid receptor antagonists as potential treatments for opioid addiction.
Méthodes De Synthèse
The synthesis of N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide involves the reaction of 2-thiophen-2-ylpyrrolidine-1-carboxylic acid with 2-chloropropanoyl chloride and ethylenediamine. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been well-established and is widely used in the production of N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide for scientific research.
Applications De Recherche Scientifique
N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide has been used extensively in scientific research to study the mu-opioid receptor and its role in pain, reward, and addiction. It is commonly used as a tool to selectively block the mu-opioid receptor and investigate its downstream effects. N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide has also been used in animal models to study the effects of opioid drugs and potential treatments for opioid addiction.
Propriétés
IUPAC Name |
N-[2-(2-chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2S/c1-10(15)13(19)16-6-7-17-14(20)18-8-2-4-11(18)12-5-3-9-21-12/h3,5,9-11H,2,4,6-8H2,1H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHQHCPTRDCZCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCNC(=O)N1CCCC1C2=CC=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2907265.png)




![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-propylacetamide](/img/structure/B2907274.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2907275.png)
![Ethyl 2-oxo-2-{2-phenylimidazo[1,2-a]pyridin-3-yl}acetate](/img/structure/B2907277.png)
![[1-(1-Methyl-1H-indol-3-YL)ethyl]amine hydrochloride](/img/no-structure.png)
![2-Methyl-4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrimidine](/img/structure/B2907279.png)
![3-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one](/img/structure/B2907280.png)


![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2907287.png)